molecular formula C14H16FN3O2S2 B2862389 2-(4-Cyclopropylsulfonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole CAS No. 2415461-89-9

2-(4-Cyclopropylsulfonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

Cat. No. B2862389
CAS RN: 2415461-89-9
M. Wt: 341.42
InChI Key: QHVCRTVHLXKUOJ-UHFFFAOYSA-N
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Description

“2-(4-Cyclopropylsulfonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole” is a chemical compound that contains several functional groups, including a cyclopropyl group, a sulfonyl group, a piperazine ring, and a benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The benzothiazole ring and the piperazine ring are likely key structural components .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-10-1-4-12-13(9-10)21-14(16-12)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVCRTVHLXKUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

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